molecular formula C14H14N4O2 B056196 2,7-Diamino-3,8-dimethoxyphenazine CAS No. 125239-64-7

2,7-Diamino-3,8-dimethoxyphenazine

Cat. No. B056196
M. Wt: 270.29 g/mol
InChI Key: MMXGRWOPIXWDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Diamino-3,8-dimethoxyphenazine (DAP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. DAP is a synthetic derivative of phenazine, which is a naturally occurring compound found in various plants and microorganisms. The unique chemical structure of DAP makes it an ideal candidate for use in several scientific research applications, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2,7-Diamino-3,8-dimethoxyphenazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2,7-Diamino-3,8-dimethoxyphenazine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, 2,7-Diamino-3,8-dimethoxyphenazine has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are essential for DNA replication and cell division.

Biochemical And Physiological Effects

2,7-Diamino-3,8-dimethoxyphenazine has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2,7-Diamino-3,8-dimethoxyphenazine has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,7-Diamino-3,8-dimethoxyphenazine in lab experiments is its relatively simple synthesis method. 2,7-Diamino-3,8-dimethoxyphenazine is also stable under a wide range of conditions, making it a suitable candidate for various applications. However, one of the limitations of using 2,7-Diamino-3,8-dimethoxyphenazine is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research involving 2,7-Diamino-3,8-dimethoxyphenazine. One potential avenue is the development of 2,7-Diamino-3,8-dimethoxyphenazine-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Diamino-3,8-dimethoxyphenazine and its potential therapeutic applications. Finally, the synthesis of novel derivatives of 2,7-Diamino-3,8-dimethoxyphenazine may lead to the discovery of compounds with even greater potency and selectivity.

Synthesis Methods

The synthesis of 2,7-Diamino-3,8-dimethoxyphenazine involves a multi-step process that utilizes various chemical reagents and catalysts. One of the most common methods for synthesizing 2,7-Diamino-3,8-dimethoxyphenazine involves the reaction of 2,7-diaminophenazine with 3,8-dimethoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as recrystallization and column chromatography, to obtain pure 2,7-Diamino-3,8-dimethoxyphenazine.

Scientific Research Applications

2,7-Diamino-3,8-dimethoxyphenazine has been extensively studied for its various scientific research applications. One of the primary applications of 2,7-Diamino-3,8-dimethoxyphenazine is in the field of medicinal chemistry, where it has shown promising results as a potential anticancer agent. Several studies have demonstrated that 2,7-Diamino-3,8-dimethoxyphenazine exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

125239-64-7

Product Name

2,7-Diamino-3,8-dimethoxyphenazine

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

3,8-dimethoxyphenazine-2,7-diamine

InChI

InChI=1S/C14H14N4O2/c1-19-13-5-11-9(3-7(13)15)18-12-6-14(20-2)8(16)4-10(12)17-11/h3-6H,15-16H2,1-2H3

InChI Key

MMXGRWOPIXWDHU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)OC

Canonical SMILES

COC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)OC

Other CAS RN

125239-64-7

Origin of Product

United States

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